molecular formula C13H20O4 B13766848 4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate CAS No. 72928-49-5

4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate

Cat. No.: B13766848
CAS No.: 72928-49-5
M. Wt: 240.29 g/mol
InChI Key: GWSRKPZGWXNWPF-UHFFFAOYSA-N
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Description

4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate (CAS: 68683-20-5) is an organic ester with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol. It features a cyclohexene ring substituted at the 1- and 4-positions with ethyl formate and formyloxy-isopropyl groups, respectively. Key physical properties include:

  • Density: 0.976 g/cm³
  • Boiling Point: 271°C at 760 mmHg
  • Flash Point: 120.4°C .

Properties

CAS No.

72928-49-5

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

2-(4-formyloxy-4-propan-2-ylcyclohexen-1-yl)ethyl formate

InChI

InChI=1S/C13H20O4/c1-11(2)13(17-10-15)6-3-12(4-7-13)5-8-16-9-14/h3,9-11H,4-8H2,1-2H3

InChI Key

GWSRKPZGWXNWPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC(=CC1)CCOC=O)OC=O

Origin of Product

United States

Preparation Methods

Esterification and Intermediate Formation

A key precursor in the synthesis is often a cyclohexanedione or related cyclic diketone intermediate, which undergoes selective esterification to introduce ethyl formate and formyloxy groups.

  • Example procedure: Under mechanical stirring, 2-acetonyl-1,4-succinic acid diethyl ester is treated with sodium methoxide in alcohol solution to yield 3,5-cyclohexanedione-1-ethyl formate in toluene solution. This intermediate is directly used in subsequent steps without isolation.

  • Reaction conditions: The reaction is typically conducted under controlled pH (around 2, adjusted with hydrochloric acid), with organic extraction and drying steps to purify the intermediate.

Step Reagents/Conditions Yield/Notes
2-acetonyl-1,4-succinic acid diethyl ester formation Reaction of acetoacetic ester with diethyl maleate under alkaline conditions High yield, intermediate for further steps
Esterification to 3,5-cyclohexanedione-1-ethyl formate Sodium methoxide in alcohol, followed by acidification and extraction Direct use in next step

Formylation and Cyclopropane Ester Formation

  • The 3,5-cyclohexanedione-1-ethyl formate intermediate is reacted with triethylamine and ring formyl chloride to form 3-ethoxycarbonyl-5-oxocyclohex-1-enol cyclopropane ester, a key step in constructing the cyclohexene ring with the desired substituents.

  • This reaction is carried out under stirring, with temperature control and aqueous washing to isolate the product.

Acid-Catalyzed Cascade Reactions for Functionalization

Recent advances show that Brønsted acid catalysis, particularly using p-toluenesulfonic acid, can facilitate cascade reactions to introduce functional groups at the 4-position of cyclohexene derivatives.

  • For example, acid-catalyzed cascade reactions have been reported for synthesizing 4-functionalized tetrahydrocarbazolones, which share mechanistic similarities with the preparation of 4-substituted cyclohexene esters.

  • These methods involve the reaction of substituted indoles or other nucleophiles with cyclic ketones or aldehydes under acid catalysis, enabling efficient formation of complex substituted cyclohexene frameworks.

Reduction and Selective Functional Group Manipulation

Selective reduction of cyclohexenone derivatives is crucial to obtain the isopropyl-substituted cyclohexene core.

  • Sodium borohydride in the presence of various metallic salts or complexes (e.g., manganese, cobalt, iron 2-ethylhexanoates) has been employed to reduce cyclohex-1-en-3-one derivatives with high conversion and selectivity.

  • The reaction is typically conducted in isopropyl ether solvent, with temperature control and monitoring by gas chromatography (GC).

Metal Salt Catalyst Reducing Agent Time (h) Conversion (%) Selectivity to Cyclohex-1-en-3-ol (%)
Manganese (2-ethylhexanoate) Sodium borohydride 5 95 100
Cobalt (2-ethylhexanoate) Sodium borohydride 6 97 98
Iron (2-ethylhexanoate) Sodium borohydride 8 99 98
  • Post-reduction, hydrolysis and further esterification steps yield the desired formate esters.

Avoidance of Side Reactions and Purification

  • Transesterification side reactions can lead to undesired dimers or trimers of intermediates, complicating purification.

  • Strategies to minimize these include careful control of reaction temperature, stoichiometry, and the use of selective hydrolysis followed by re-esterification to isolate pure desired compounds.

  • Purification commonly involves aqueous washes, drying over anhydrous magnesium sulfate or sodium sulfate, and flash column chromatography using silica gel with mixtures of hexane and ethyl acetate as eluents.

Summary Table of Key Preparation Steps

Step No. Reaction Description Reagents/Conditions Outcome/Product Reference
1 Formation of 2-acetonyl-1,4-succinic acid diethyl ester Acetoacetic ester + diethyl maleate, alkali Intermediate for cyclohexanedione synthesis
2 Esterification to 3,5-cyclohexanedione-1-ethyl formate Sodium methoxide in alcohol, acidification Cyclohexanedione ester intermediate
3 Formylation and cyclopropane ester formation Triethylamine + ring formyl chloride 3-ethoxycarbonyl-5-oxocyclohex-1-enol cyclopropane ester
4 Acid-catalyzed cascade functionalization p-Toluenesulfonic acid catalysis 4-substituted cyclohexene derivatives
5 Selective reduction of cyclohexenone derivatives NaBH4 + metal salt catalysts, isopropyl ether Cyclohexenol intermediates
6 Purification and avoidance of transesterification Controlled hydrolysis, re-esterification Pure target compound

The preparation of 4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate involves a multi-step synthetic approach combining esterification, acid-catalyzed functionalization, and selective reduction. The methodologies reported in patent literature and peer-reviewed journals provide robust protocols with high selectivity and yield. Attention to reaction conditions and purification techniques is critical to avoid side reactions such as transesterification. The use of sodium borohydride with metal salt catalysts offers an efficient reduction strategy for the cyclohexenone core, while acid catalysis enables functional group introduction at the 4-position.

This synthesis strategy is supported by diverse, authoritative sources, ensuring a comprehensive understanding of the compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

“4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the cyclohexene ring.

    Reduction: Reduction reactions can be used to convert the formyloxy group to a hydroxyl group.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic molecules. Its unique functional groups allow for the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Pharmaceutical Chemistry

Due to its structural characteristics, 4-(formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate may exhibit biological activity that can be harnessed in drug development. Research into its pharmacological properties could lead to the identification of novel therapeutic agents .

Fragrance Industry

The compound's pleasant aroma makes it a candidate for use in the fragrance industry. Its structural similarity to other fragrant compounds suggests potential applications in the formulation of perfumes and scented products .

A study exploring the synthesis of derivatives from cyclohexene-based compounds demonstrated that modifications to the cyclohexene ring could enhance biological activity against certain pathogens . Such findings suggest that derivatives of this compound could be explored for similar purposes.

Case Study: Fragrance Development

Research on fragrance compounds has shown that cyclohexene derivatives can produce appealing scents when combined with other aromatic substances. This indicates that this compound might be effectively utilized in creating new fragrance formulations .

Mechanism of Action

The mechanism of action of “4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound
  • Core Structure : Cyclohexene ring with dual ester functionalities.
  • Functional Groups : Ethyl formate (position 1) and formyloxy-isopropyl (position 4).
Terpinyl Formate (CAS 2153-26-6)
  • Core Structure: p-Menth-1-en-8-yl group (bicyclic monoterpene derivative).
  • Functional Groups : Single formate ester linked to a terpene alcohol.
  • Molecular Formula : C₁₁H₁₈O₂ (MW: 182.26 g/mol).
  • Applications : Widely used in flavor and fragrance industries due to its herbal aroma .
Fibratol (Isopropyl 2-(4-((4-chlorophenyl)(hydroxy)methyl)-phenoxy)-2-methylpropanoate)
  • Core Structure: Aromatic phenoxy group with a chlorophenyl substituent.
  • Functional Groups : Chiral alcohol (from ketone reduction) and isopropyl ester.
  • Stereochemistry : Two enantiomers (2a and 2b) with optical rotations of -5.2° (left-handed) and +8.0° (right-handed) , respectively.
  • Applications: Pharmaceutical derivative of Fenofibrate, a lipid-regulating agent .

Physical and Chemical Properties

Property Target Compound Terpinyl Formate Fibratol
Molecular Formula C₁₂H₁₈O₂ C₁₁H₁₈O₂ C₂₀H₂₂ClO₄
Molecular Weight (g/mol) 194.27 182.26 367.84
Boiling Point (°C) 271 ~230–250 (estimated) Not reported
Flash Point (°C) 120.4 ~90–100 (estimated) Not reported
Optical Activity Not confirmed None (achiral) Yes (enantiomers 2a/2b)

Q & A

Q. How can researchers optimize the synthesis of 4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate to improve yield and purity?

  • Methodological Answer : Synthesis optimization can be approached via reflux conditions with anhydrous potassium carbonate (K₂CO₃) as a catalyst in ethanol, similar to methods used for analogous esters (e.g., 4-chlorobenzyl chloride esterification in ). Key variables include:
  • Catalyst Loading : Adjust K₂CO₃ stoichiometry (e.g., 1.2–1.5 equivalents) to balance reaction rate and byproduct formation.
  • Solvent Selection : Ethanol is preferred for polar intermediates, but dichloromethane may enhance solubility for non-polar reactants.
  • Purification : Recrystallization from cold ethanol or chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the target compound. Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : To confirm ester linkages (δ ~4.2–4.4 ppm for ethyl groups) and formyloxy substituents (δ ~8.1 ppm for formyl protons). Compare with PubChem data for structurally similar esters (e.g., methyl 4-formylcyclohexanecarboxylate in ).
  • FT-IR : Identify carbonyl stretches (C=O at ~1740 cm⁻¹) and formyl C=O (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Thermal Stability : Heat samples at 40–60°C for 72 hours and analyze via HPLC for decomposition products (e.g., hydrolysis to cyclohexene diols).
  • pH Sensitivity : Incubate in buffered solutions (pH 3–10) and monitor ester hydrolysis using NMR. Formyloxy groups may hydrolyze faster under alkaline conditions.
  • Light Sensitivity : UV-Vis spectroscopy can track photodegradation if conjugated double bonds are present .

Q. How can researchers resolve contradictions in reported reaction yields for this compound across literature studies?

  • Methodological Answer : Analyze variables such as:
  • Catalyst Type : Compare K₂CO₃ () with alternatives like DMAP or ionic liquids.
  • Reaction Atmosphere : Moisture-sensitive steps may require inert gas (N₂/Ar) to prevent hydrolysis.
  • Byproduct Identification : Use LC-MS to detect side products (e.g., diesters from over-esterification). Reproduce conflicting protocols to isolate critical parameters .

Q. What computational methods are suitable for predicting the reactivity and binding interactions of this compound in enzymatic systems?

  • Methodological Answer : Employ:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., esterases or cytochrome P450).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., formyloxy groups as acyl donors).
  • MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments .

Safety and Handling

Q. What personal protective equipment (PPE) is recommended for handling this compound during laboratory synthesis?

  • Methodological Answer : Based on analogous cyclohexene derivatives ( ):
  • Respiratory Protection : Use NIOSH-approved P95 respirators for particulate filtration; upgrade to OV/AG-P99 cartridges if volatile byproducts are detected.
  • Gloves : Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure.
  • Ventilation : Perform reactions in a fume hood with continuous airflow monitoring .

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